UNC6934: A Potent and Selective Antagonist of the NSD2-PWWP1 Domain
UNC6934: A Potent and Selective Antagonist of the NSD2-PWWP1 Domain
A Technical Guide for Researchers and Drug Development Professionals
Abstract
Nuclear receptor-binding SET domain-containing 2 (NSD2), also known as MMSET or WHSC1, is a crucial histone methyltransferase responsible for the dimethylation of histone H3 at lysine (B10760008) 36 (H3K36me2).[1][2] This epigenetic mark is predominantly associated with active gene transcription.[2][3] Aberrant NSD2 activity, through overexpression or mutation, is implicated in various cancers, including multiple myeloma characterized by the t(4;14) translocation.[1][2][4] The NSD2 protein contains multiple functional domains, including a catalytic SET domain and several chromatin "reader" domains, such as the PWWP domains, which are critical for its localization and function.[5][6] UNC6934 has emerged as a potent and selective chemical probe that targets the N-terminal PWWP1 domain of NSD2, offering a valuable tool to investigate NSD2 biology and its role in disease.[6][7][8] This document provides an in-depth technical overview of UNC6934, including its mechanism of action, quantitative biochemical and cellular data, and detailed experimental protocols.
Introduction to NSD2 and the PWWP1 Domain
NSD2 is a key epigenetic regulator whose primary function is to catalyze the formation of H3K36me2.[2] This histone mark plays a significant role in chromatin structure and gene expression regulation.[2] The NSD2 protein architecture includes a catalytic SET domain, which "writes" the H3K36me2 mark, and multiple reader domains that recognize specific histone modifications, thereby anchoring the protein to chromatin.[1][5]
The N-terminal PWWP1 domain of NSD2 is a critical reader domain that specifically recognizes and binds to H3K36me2-marked nucleosomes through a conserved aromatic cage.[1][5][6] This interaction is crucial for stabilizing NSD2 on chromatin, although it does not directly impact the enzyme's catalytic activity.[1][9] Dysregulation of NSD2, particularly its overexpression in t(4;14) multiple myeloma, leads to global changes in H3K36me2 levels and is a key driver of oncogenesis, making it an attractive therapeutic target.[1][2][4]
UNC6934: A Selective NSD2-PWWP1 Antagonist
UNC6934 is a small molecule antagonist designed to competitively inhibit the interaction between the NSD2-PWWP1 domain and H3K36me2.[6][8] By occupying the canonical H3K36me2-binding pocket of the PWWP1 domain, UNC6934 disrupts the stable association of NSD2 with chromatin.[6][10][11] This targeted disruption allows for the specific investigation of the non-catalytic functions of NSD2 that are mediated by the PWWP1 domain. A structurally similar but inactive analog, UNC7145, serves as an ideal negative control for experiments.[12][13]
Mechanism of Action
The primary mechanism of UNC6934 is the competitive antagonism of the NSD2-PWWP1-H3K36me2 interaction. This leads to a notable change in the subcellular localization of NSD2. Upon treatment with UNC6934, endogenous NSD2 accumulates in the nucleolus, a phenotype that mirrors the localization of NSD2 isoforms lacking the PWWP1 domain, which are found in certain multiple myeloma translocations.[6][7][11] However, this antagonism by UNC6934 does not alter the global levels of H3K36me2, indicating that it does not directly inhibit the catalytic SET domain of NSD2.[1][12]
Caption: Mechanism of UNC6934 action on NSD2 localization.
Quantitative Data
The following tables summarize the key quantitative data for UNC6934 and its interactions.
Table 1: Binding Affinity and Potency of UNC6934
| Parameter | Value | Assay Method | Reference |
| Kd (to NSD2-PWWP1) | 91 ± 8 nM | Surface Plasmon Resonance (SPR) | [1][12] |
| Kd (to NSD2-PWWP1) | 80 nM | Surface Plasmon Resonance (SPR) | [7] |
| Kd (to NSD2-PWWP1) | 80 ± 18 nM | Surface Plasmon Resonance (SPR) | [13] |
| IC50 (vs. H3K36me2 nucleosomes) | 104 ± 13 nM | AlphaScreen | [1][6] |
| IC50 (vs. H3K36me2 nucleosomes) | 104 nM | Not Specified | [8] |
| Cellular IC50 (U2OS cells) | 1.09 µM | NanoBRET Assay | [7] |
| Cellular IC50 (U2OS cells) | 1.23 ± 0.25 µM | NanoBRET PPI Assay | [6] |
| Cellular IC50 (U2OS cells) | 1.09 ± 0.23 µM | NanoBRET Assay | [13] |
Table 2: Selectivity Profile of UNC6934
| Target | Activity | Assay Method | Reference |
| 15 other human PWWP domains | Selective for NSD2-PWWP1 | Differential Scanning Fluorimetry (DSF) | [6][14] |
| 33 methyltransferase domains (including NSD1, NSD2, NSD3, SETD2) | No inhibition | Not Specified | [6][14] |
| 90 CNS receptors, channels, and transporters | No significant off-targets (Ki > 1.4 µM) | Not Specified | [14] |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Surface Plasmon Resonance (SPR) for Binding Affinity
This protocol is used to determine the binding kinetics and affinity (Kd) of UNC6934 to the NSD2-PWWP1 domain.
Caption: Workflow for Surface Plasmon Resonance (SPR) analysis.
Methodology:
-
Instrumentation: Biacore T200 (GE Health Sciences Inc.).[1]
-
Immobilization: Recombinant NSD2-PWWP1 protein is immobilized on a sensor chip.
-
Analyte Injection: A series of concentrations of UNC6934 are injected over the sensor surface.
-
Data Collection: The association and dissociation of UNC6934 are monitored in real-time by measuring changes in the refractive index at the sensor surface.
-
Data Analysis: The resulting sensorgrams are fitted to a suitable binding model to calculate the association rate constant (kon), dissociation rate constant (koff), and the equilibrium dissociation constant (Kd).
NanoBRET Protein-Protein Interaction Assay
This cellular assay is used to measure the ability of UNC6934 to disrupt the interaction between NSD2-PWWP1 and histone H3 in live cells.[7][13]
Methodology:
-
Transfection: Cells are co-transfected with plasmids encoding for NSD2-PWWP1 fused to NanoLuc luciferase (the donor) and histone H3 fused to HaloTag (the acceptor).[9]
-
Compound Treatment: Transfected cells are treated with varying concentrations of UNC6934 or the negative control UNC7145.[9]
-
BRET Measurement: The NanoBRET substrate is added, and the bioluminescence resonance energy transfer (BRET) signal is measured. A decrease in the BRET signal indicates disruption of the protein-protein interaction.[9]
-
Data Analysis: The IC50 value is calculated from the dose-response curve.[7][13]
Cellular Localization by Confocal Microscopy
This method is used to visualize the effect of UNC6934 on the subcellular localization of NSD2.
Methodology:
-
Cell Line and Treatment: U2OS cells are treated with either DMSO (vehicle control) or a specific concentration of UNC6934 (e.g., 5 µM for 4 hours).[7]
-
Immunofluorescence: Cells are fixed, permeabilized, and stained with primary antibodies against NSD2 and a nucleolar marker (e.g., fibrillarin).[7]
-
Imaging: Cells are imaged using a confocal microscope.[7]
-
Analysis: The colocalization between the NSD2 and fibrillarin signals is quantified using a metric such as the Pearson correlation coefficient (PCC) to determine the extent of NSD2 accumulation in the nucleolus.[7]
NSD2 Signaling and Pathological Implications
NSD2 is a critical player in various signaling pathways that contribute to cancer progression. It acts as a coactivator of NF-κB, a key transcription factor involved in inflammation, cell survival, and proliferation.[10] NSD2 is recruited to the promoters of NF-κB target genes, leading to increased H3K36me2 and subsequent gene activation.[10] These target genes include pro-survival factors like Bcl-2 and cytokines such as IL-6, which can create an autocrine loop to sustain constitutive NF-κB activation.[10] Furthermore, NSD2 has been implicated in regulating pathways such as the Wnt/β-catenin and EGFR-AKT signaling pathways in different cancer contexts.[15][16] In multiple myeloma, the overexpression of NSD2 is a primary oncogenic driver, promoting cell proliferation, survival, and drug resistance.[2][4][17]
Caption: Simplified NSD2-mediated NF-κB signaling pathway in cancer.
Conclusion
UNC6934 is a high-quality chemical probe that offers exceptional potency and selectivity for the NSD2-PWWP1 domain. Its ability to specifically antagonize the reader function of NSD2 without affecting its catalytic activity provides a unique tool for dissecting the complex biology of this important epigenetic modifier. The detailed quantitative data and experimental protocols presented in this guide are intended to facilitate its use by researchers in academia and industry to further explore the roles of NSD2 in health and disease and to accelerate the development of novel therapeutic strategies targeting this key oncoprotein.
References
- 1. Discovery of a Potent and Selective Targeted NSD2 Degrader for the Reduction of H3K36me2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are NSD2 inhibitors and how do they work? [synapse.patsnap.com]
- 3. rcsb.org [rcsb.org]
- 4. ashpublications.org [ashpublications.org]
- 5. A PWWP Domain of Histone-Lysine N-Methyltransferase NSD2 Binds to Dimethylated Lys-36 of Histone H3 and Regulates NSD2 Function at Chromatin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A chemical probe targeting the PWWP domain alters NSD2 nucleolar localization - PMC [pmc.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. axonmedchem.com [axonmedchem.com]
- 9. NSD2(PWWP1) and histone H3 interaction cellular assay – openlabnotebooks.org [openlabnotebooks.org]
- 10. Histone Methyltransferase NSD2/MMSET Mediates Constitutive NF-κB Signaling for Cancer Cell Proliferation, Survival, and Tumor Growth via a Feed-Forward Loop - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A chemical probe targeting the PWWP domain alters NSD2 nucleolar localization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. biorxiv.org [biorxiv.org]
- 13. UNC6934 | Structural Genomics Consortium [thesgc.org]
- 14. Probe UNC6934 | Chemical Probes Portal [chemicalprobes.org]
- 15. The Role of Methyltransferase NSD2 as a Potential Oncogene in Human Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. aacrjournals.org [aacrjournals.org]
